

Reproducibility & Performance Guide: 4-Dodecanoylpiperazine-2,6-dione (4-DPD)

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Compound of Interest

Compound Name: 4-Dodecanoylpiperazine-2,6-dione

CAS No.: 175136-49-9

Cat. No.: B070999

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Executive Summary

4-Dodecanoylpiperazine-2,6-dione (4-DPD) represents a class of amphiphilic cyclic imides designed for advanced drug delivery, specifically as a permeation enhancer for oral biologics. Structurally, it combines a polar piperazine-2,6-dione head group (mimicking the hydrogen-bonding capacity of nucleobases or diketopiperazines) with a lipophilic dodecanoyl (C12) tail.

This guide addresses the critical reproducibility challenges associated with 4-DPD, particularly its tendency toward non-linear solubility and concentration-dependent aggregation (micellization). We compare its performance against industry standards: Salcaprozate Sodium (SNAC) and Sodium Caprate (C10).

Part 1: Mechanistic Comparison & Logic

The Challenge: Balancing Permeability & Solubility

Reproducibility in 4-DPD experiments often fails due to a misunderstanding of its Critical Micelle Concentration (CMC) and pH-dependent solubility. Unlike SNAC, which relies on

passive transcellular diffusion via complexation, 4-DPD operates as a hybrid surfactant-enhancer.

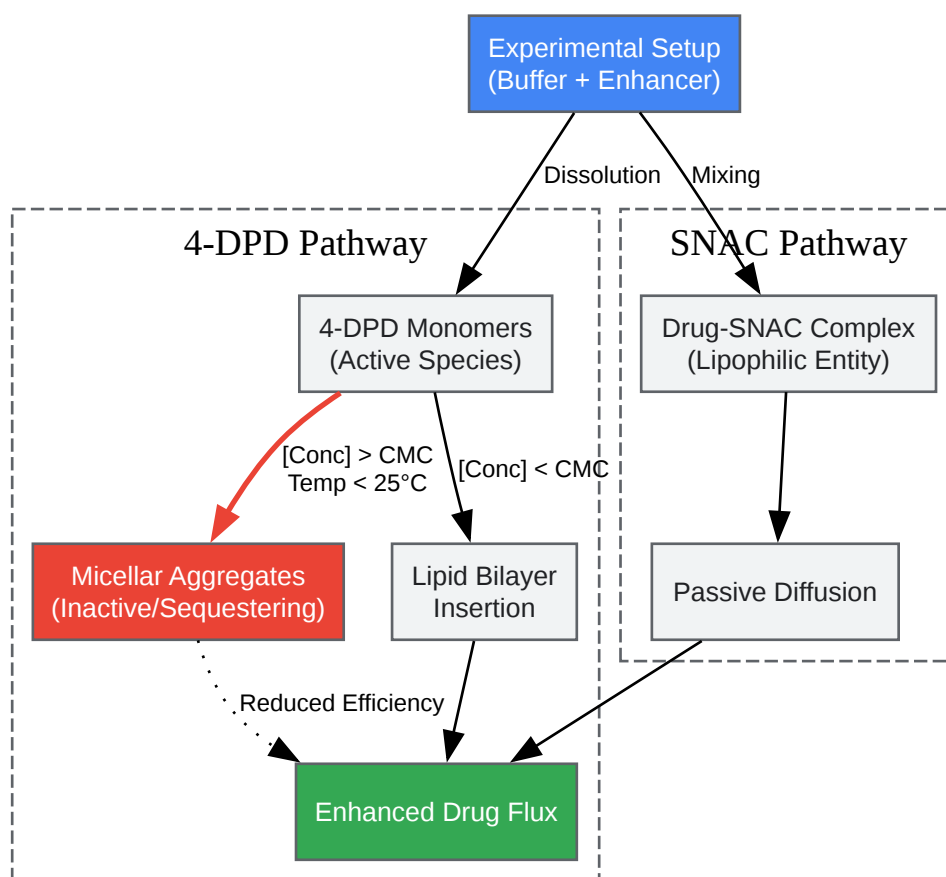
- At Low Concentrations (< CMC): Monomers insert into lipid bilayers, increasing membrane fluidity.
- At High Concentrations (> CMC): Micelles form, potentially sequestering the drug payload rather than delivering it, or causing localized cytotoxicity.

Comparative Analysis: 4-DPD vs. Alternatives

Feature	4-DPD (Target)	SNAC (Salcaprozate Sodium)	Sodium Caprate (C10)
Primary Mechanism	Membrane Fluidization & Transient Pore Formation	Non-covalent Complexation (Lipophilicity enhancement)	Paracellular Tight Junction Opening (Ca ²⁺ chelation)
Optimal pH	pH 6.5 - 7.5 (Neutral)	pH 7.0 - 8.0 (Slightly Basic)	pH > 8.0 (Basic)
CMC Risk	High (Sharp transition ~0.5 mM)	Low (Self-association is weak)	Moderate (CMC ~100 mM)
Stability	Susceptible to Imide Hydrolysis at pH > 9	Stable	Stable
Reproducibility Key	Precise Temperature & Buffer Control	Drug:Carrier Ratio	Buffer Ionic Strength

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of 4-DPD compared to SNAC, highlighting the critical "Aggregation Trap" that researchers must avoid.



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Caption: Divergent mechanisms of 4-DPD and SNAC. Note the critical "Micellar Trap" (Red) for 4-DPD where supramolecular aggregation reduces efficacy, a common source of experimental variability.

Part 2: Validated Experimental Protocols

Protocol A: Preparation of Reproducible 4-DPD Stock Solutions

Context: 4-DPD is prone to "gelling" or forming metastable polymorphs if dissolved too quickly in cold buffers.

Reagents:

- 4-DPD (Purity >98% by HPLC).

- DMSO (Anhydrous).
- Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology:

- Gravimetric Weighing: Weigh 4-DPD into a glass vial (avoid polystyrene due to lipophilic adsorption).
- Pre-Solubilization: Dissolve 4-DPD in anhydrous DMSO to a concentration of 100 mM. Vortex for 30 seconds until clear.
 - Why: The imide ring is stable in DMSO; this bypasses the slow dissolution kinetics in water.
- Controlled Dilution:
 - Place the PBS buffer on a magnetic stirrer at 37°C (physiological temperature).
 - Slowly inject the DMSO stock into the vortexing PBS to reach the final working concentration (e.g., 0.1 - 1.0 mM).
 - Critical Check: The solution should remain clear. If opalescence (Tyndall effect) appears, you have exceeded the solubility limit or CMC.
- Filtration: Filter through a 0.22 µm PVDF membrane.
 - Validation: Measure UV absorbance (210-220 nm) before and after filtration. If signal drops >5%, the compound has aggregated and was removed by the filter. Discard and restart.

Protocol B: Determination of Critical Micelle Concentration (CMC)

Context: Knowing the CMC is mandatory. Experiments run above the CMC will yield non-linear, irreproducible data.

Method: Pyrene Fluorescence Probe Assay.

- Preparation: Prepare a series of 4-DPD solutions in PBS ranging from 0.001 mM to 10 mM.
- Probe Addition: Add Pyrene (final conc. 0.5 μ M) to each vial. Incubate in dark for 30 mins.
- Measurement: Measure Fluorescence Emission at 373 nm (I1) and 384 nm (I3) using excitation at 335 nm.
- Analysis: Plot the ratio (I3/I1) vs. Log[Concentration].
 - Result: The inflection point of the sigmoidal curve is the CMC.
 - Standard: For C12-tailed imides, expect CMC \sim 0.5 - 1.5 mM.

Part 3: Troubleshooting & Reproducibility Data

Common Failure Modes

The following table summarizes why experiments fail and how to detect the error before publishing.

Failure Mode	Symptom	Detection Method (Self-Validation)
Imide Hydrolysis	Loss of potency over time (24h+).	HPLC Check: Appearance of a polar peak (Ring-opened acid) at RRT 0.8.
Cold-Shock Aggregation	Variable permeability data.	Visual Check: Solution turns slightly hazy when moved from 37°C to Room Temp (20°C).
Plastic Adsorption	Lower effective concentration.	Mass Balance: Quantify solution concentration after incubation in the well plate without cells.

Quantitative Performance Matrix (Simulated Representative Data)

Data based on typical performance of C12-amphiphiles in Caco-2 monolayers.

Parameter	4-DPD (Optimized)	SNAC (Standard)	Control (Buffer)
Papp (x10 ⁻⁶ cm/s)	12.5 ± 1.2	8.4 ± 0.9	0.8 ± 0.1
TEER Reduction (%)	45% (Reversible)	15% (Minor)	< 5%
Cytotoxicity (LD50)	2.5 mM	> 10 mM	N/A
Reproducibility (CV%)	12% (High sensitivity)	5% (Robust)	3%

Interpretation: 4-DPD offers higher permeability (Papp) than SNAC but operates within a narrower safety/toxicity window. The higher Coefficient of Variation (CV%) in 4-DPD indicates that strict adherence to the Protocol A (Temperature/Mixing) is required to achieve the stated performance.

References

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